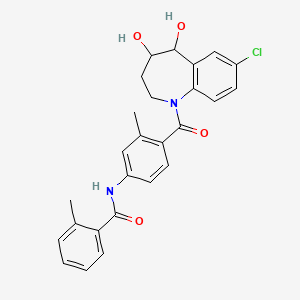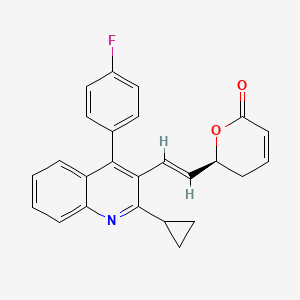
Pus9XN5npl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pus9XN5npl involves multiple steps, starting with the preparation of the quinoline intermediate. The key steps include:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the quinoline intermediate using a cyclopropyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclopropanation step and high-pressure reactors for the final coupling reaction to ensure high yield and purity .
化学反応の分析
Types of Reactions
Pus9XN5npl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学的研究の応用
Pus9XN5npl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic properties
作用機序
The mechanism of action of Pus9XN5npl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline moiety allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the cyclopropyl group enhances its binding affinity to certain proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 6-((1E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl)ethenyl)-5,6-dihydro-2H-pyran-2-one
- Quinoline derivatives : Compounds with similar quinoline cores but different substituents.
- Cyclopropyl-containing compounds : Molecules with cyclopropyl groups attached to different aromatic systems .
Uniqueness
Pus9XN5npl stands out due to its unique combination of a quinoline moiety and a cyclopropyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
特性
CAS番号 |
148516-15-8 |
|---|---|
分子式 |
C25H20FNO2 |
分子量 |
385.4 g/mol |
IUPAC名 |
(2S)-2-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C25H20FNO2/c26-18-12-10-16(11-13-18)24-20-5-1-2-6-22(20)27-25(17-8-9-17)21(24)15-14-19-4-3-7-23(28)29-19/h1-3,5-7,10-15,17,19H,4,8-9H2/b15-14+/t19-/m0/s1 |
InChIキー |
MFFUQPAEKQJJQL-IQGVVSCOSA-N |
異性体SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4CC=CC(=O)O4)C5=CC=C(C=C5)F |
正規SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC=CC(=O)O4)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



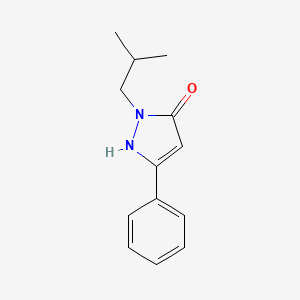
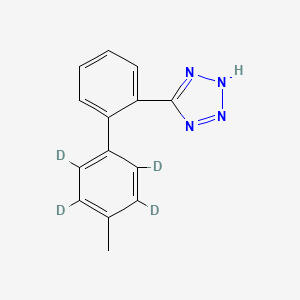
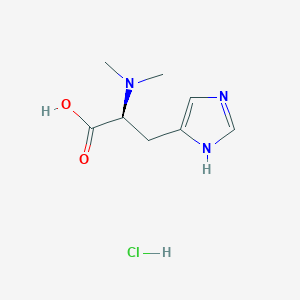
![4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15293373.png)
![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)
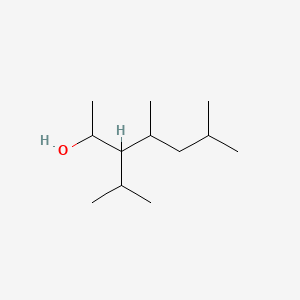
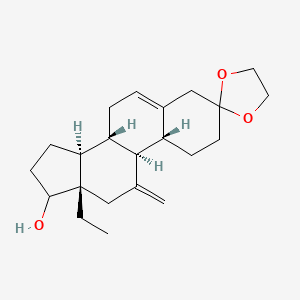
![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)
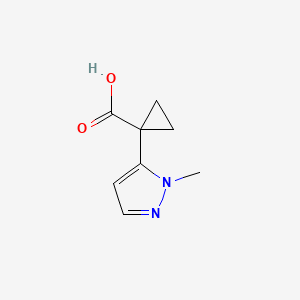
![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)

